

# An In-depth Technical Guide to BODIPY FL C12: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: *Bodipy FL C12*

Cat. No.: *B15600025*

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## Introduction

**BODIPY FL C12**, with the systematic name 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid, is a lipophilic fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. Its exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it an invaluable tool in cellular and molecular biology. The addition of a 12-carbon alkyl chain confers hydrophobic characteristics, enabling its seamless integration into lipid-rich environments such as cell membranes and lipid droplets. This guide provides a comprehensive overview of **BODIPY FL C12**'s chemical structure, properties, and its application in various experimental settings.

## Chemical Structure and Physicochemical Properties

**BODIPY FL C12** is characterized by the core BODIPY fluorophore, a boron-dipyrromethene complex, attached to a dodecanoic acid tail. This structure allows it to mimic natural fatty acids, facilitating its uptake and incorporation into cellular lipid metabolic pathways.<sup>[1][2]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative properties of **BODIPY FL C12** and its parent fluorophore, BODIPY FL. These values are essential for designing and calibrating fluorescence-based experiments.

| Property                              | Value                                  | Reference(s) |
|---------------------------------------|--|--------------|
| Molecular Formula                     | $C_{23}H_{33}BF_2N_2O_2$               | [3]          |
| Molecular Weight                      | 418.33 g/mol                           | [3]          |
| Excitation Maximum ( $\lambda_{ex}$ ) | ~480-503 nm                            | [4][5]       |
| Emission Maximum ( $\lambda_{em}$ )   | ~508-512 nm                            | [4][5]       |
| Extinction Coefficient ( $\epsilon$ ) | $>80,000 \text{ cm}^{-1}\text{M}^{-1}$ | [5][6]       |
| Quantum Yield ( $\Phi$ )              | ~0.9 (in fluid phase lipid bilayers)   | [5][7]       |
| Fluorescence Lifetime ( $\tau$ )      | 1.4 - 2.0 ns (for BODIPY-phenyl-C12)   | [8]          |

## Experimental Protocols

Detailed methodologies are crucial for the successful application of **BODIPY FL C12** in research. Below are protocols for common experiments.

### General Protocol for Staining of Live Adherent Cells with BODIPY FL C12

This protocol outlines the fundamental steps for staining live adherent cells for visualization by fluorescence microscopy.

Materials:

- **BODIPY FL C12** stock solution (1-10 mM in anhydrous DMSO)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

- Adherent cells cultured on sterile coverslips in a petri dish
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

#### Procedure:

- Preparation of Working Solution: Prepare a 1-10  $\mu\text{M}$  working solution of **BODIPY FL C12** by diluting the DMSO stock solution in serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.[4]
- Cell Preparation: Culture adherent cells on sterile coverslips to an appropriate confluency (typically 70-80%).[9]
- Staining: Remove the culture medium from the cells and gently wash once with PBS. Add the **BODIPY FL C12** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4][9]
- Washing: Aspirate the staining solution and wash the cells two to three times with PBS or fresh medium to remove unbound dye.[9]
- Imaging: Mount the coverslip on a microscope slide with a drop of mounting medium. Observe the stained cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (excitation ~488 nm, emission ~515 nm).

## Protocol for Tracking Fatty Acid Uptake and Lipid Droplet Formation

This protocol is designed to visualize the cellular uptake of **BODIPY FL C12** and its subsequent incorporation into lipid droplets.[10]

#### Materials:

- **BODIPY FL C12** stock solution (2.5 mM in methanol or DMSO)
- Cell culture medium (e.g., M199-HEPES) containing 0.1% defatted bovine serum albumin (BSA)

- Cells of interest cultured in a suitable format (e.g., on coverslips)
- Optional: Nile Red or another lipid droplet-specific stain for co-localization
- Confocal microscope

#### Procedure:

- Preparation of Staining Solution: Prepare a 10  $\mu$ M solution of **BODIPY FL C12** in culture medium containing 0.1% defatted BSA. Incubate the solution at 37°C for 30 minutes, protected from light, to allow for the conjugation of **BODIPY FL C12** to BSA.[10]
- Cell Incubation: Expose the cells to the **BODIPY FL C12**-BSA solution for a defined period (e.g., 30 minutes) to allow for uptake.[10]
- Co-staining (Optional): If co-localization with lipid droplets is desired, cells can be subsequently stained with a specific lipid droplet marker like Nile Red according to the manufacturer's protocol.
- Washing: Gently wash the cells with fresh medium to remove excess fluorescent probe.
- Imaging: Visualize the cells using a confocal microscope. The green fluorescence of **BODIPY FL C12** will indicate its localization within the cells, particularly in lipid droplets.[10] Time-lapse imaging can be employed to track the dynamics of uptake and incorporation.

## Protocol for Flow Cytometry Analysis of Fatty Acid Uptake

This protocol allows for the quantification of **BODIPY FL C12** uptake by a cell population using flow cytometry.

#### Materials:

- **BODIPY FL C12** working solution (as prepared for microscopy)
- Suspension cells or trypsinized adherent cells
- FACS tubes

- Flow cytometer with a 488 nm laser

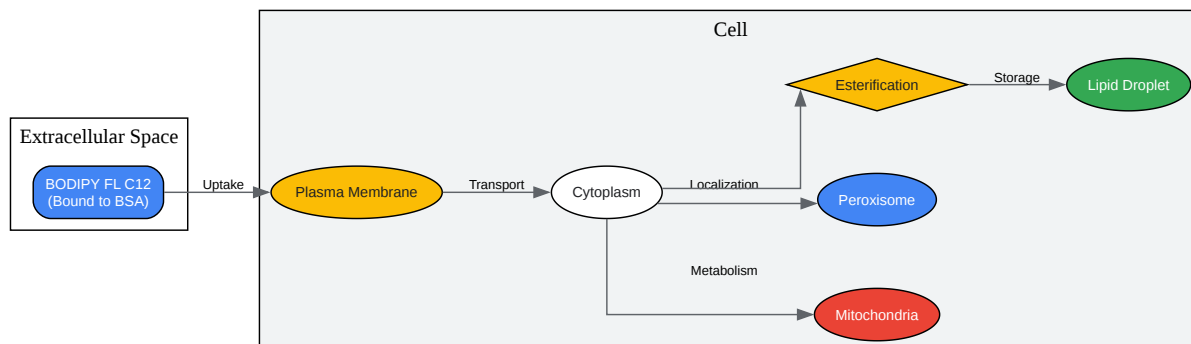
Procedure:

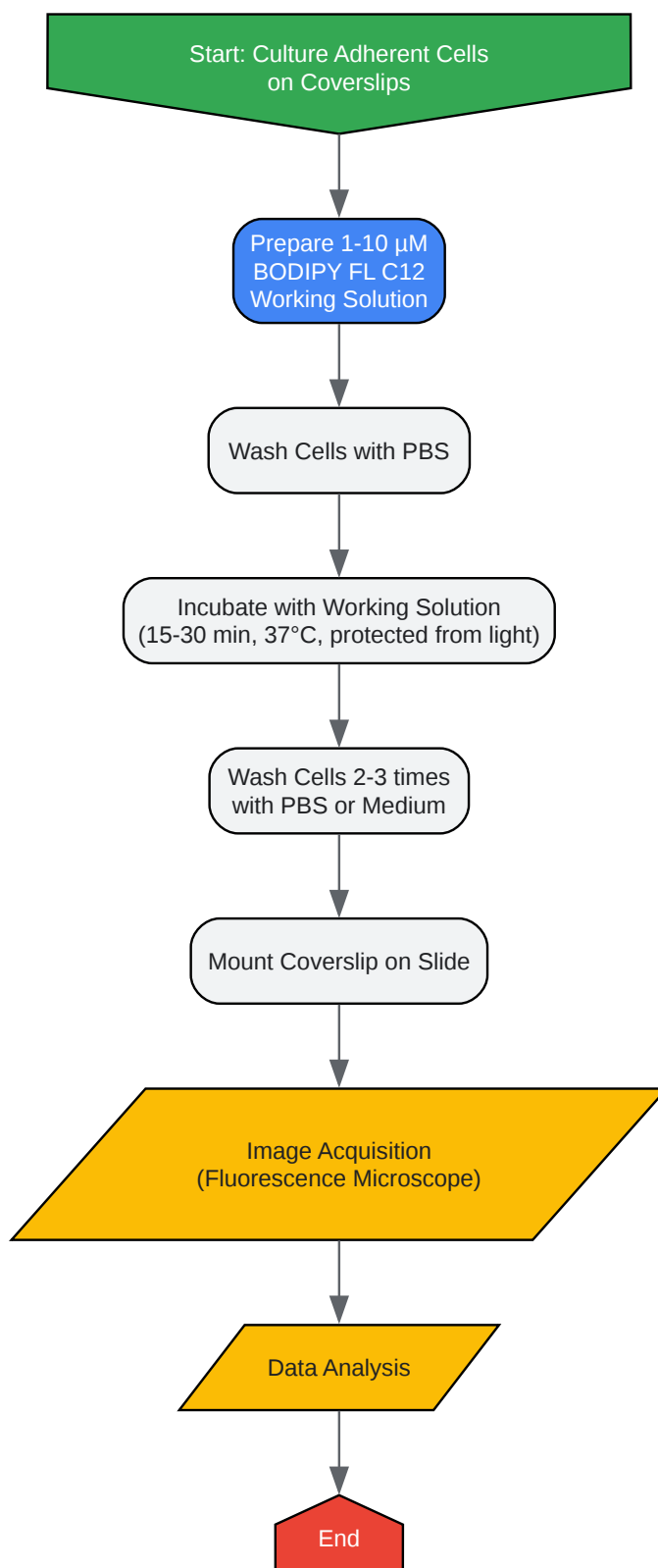
- Cell Preparation: Prepare a single-cell suspension of the cells of interest.
- Staining: Incubate the cells with the **BODIPY FL C12** working solution for 15-30 minutes at 37°C, protected from light.[4] Include an unstained control sample.
- Washing: Centrifuge the cells to pellet them, remove the supernatant, and wash twice with PBS.[4]
- Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
- Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard green emission filter (e.g., 530/30 nm). The fluorescence intensity will be proportional to the amount of **BODIPY FL C12** taken up by the cells.

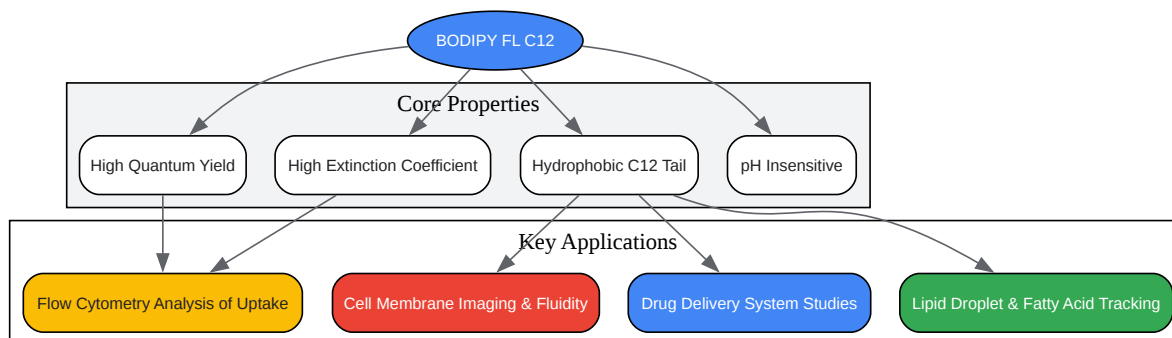
## Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and workflows involving **BODIPY FL C12**.

## Cellular Uptake and Trafficking of **BODIPY FL C12**







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